molecular formula C5H10O4 B12442195 3-(methoxymethoxy)propanoic Acid CAS No. 207124-07-0

3-(methoxymethoxy)propanoic Acid

Cat. No.: B12442195
CAS No.: 207124-07-0
M. Wt: 134.13 g/mol
InChI Key: AXTQPVLFIFFQJW-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) is an aliphatic propanoic acid derivative with a methoxy (-OCH₃) group at position 3 and a methoxymethyl (-CH₂OCH₃) group at position 2. Its molecular formula is C₆H₁₂O₄ (molecular weight: 148.16 g/mol) . The compound’s ether-linked substituents confer distinct physicochemical properties, including solubility and stability, compared to simpler propanoic acid derivatives.

Properties

CAS No.

207124-07-0

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-(methoxymethoxy)propanoic acid

InChI

InChI=1S/C5H10O4/c1-8-4-9-3-2-5(6)7/h2-4H2,1H3,(H,6,7)

InChI Key

AXTQPVLFIFFQJW-UHFFFAOYSA-N

Canonical SMILES

COCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the methoxymethoxy group.

Industrial Production Methods

On an industrial scale, the production of 3-(methoxymethoxy)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(methoxymethoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It serves as a precursor for the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3-(methoxymethoxy)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The methoxymethoxy group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-methoxy-2-(methoxymethyl)propanoic acid with structurally related propanoic acid derivatives from the literature:

Compound Name Structure Type Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications References
3-Methoxy-2-(methoxymethyl)propanoic acid Aliphatic 3-OCH₃, 2-CH₂OCH₃ C₆H₁₂O₄ 148.16 Synthetic intermediate (hypothesized)
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid Aromatic Phenyl ring with 4-OH, 3-OCH₃ C₁₀H₁₂O₄ 196.20 Metabolite of dietary polyphenols
3-(5-Bromo-2-methoxyphenyl)propanoic acid Aromatic Phenyl ring with 5-Br, 2-OCH₃ C₁₀H₁₁BrO₃ 259.10 Halogenated synthon for drug discovery
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Aliphatic Imidazole-thio group (-S-C₃H₃N₂CH₃) C₇H₁₀N₂O₂S 186.23 Mitochondria-targeted antioxidant prodrug
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid Aromatic Phenyl ring with 2-glucosyl, 4-OCH₃ C₁₆H₂₂O₉ 358.34 GST inhibitor, antifungal agent

Key Differences and Implications

Aliphatic vs. Aromatic Backbones
  • 3-Methoxy-2-(methoxymethyl)propanoic acid lacks an aromatic ring, distinguishing it from phenylpropanoic acids like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Aliphatic structures generally exhibit higher solubility in polar solvents but lower metabolic stability compared to aromatic analogs .
  • Phenylpropanoic acids (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid) often participate in conjugation reactions (e.g., glucuronidation, sulfation) that enhance excretion or modulate bioactivity .
Functional Group Effects
  • Sulfur-containing analogs: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid leverages a thioether linkage for targeted drug delivery, demonstrating how sulfur substituents enhance mitochondrial accumulation and prodrug activation .

Metabolic Pathways

  • Phenylpropanoic acids, such as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, are well-documented metabolites of dietary polyphenols (e.g., ferulic acid) and undergo further dehydroxylation or conjugation in vivo .

Biological Activity

3-(Methoxymethoxy)propanoic acid (MMPA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses the biological activity of MMPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H12O4
  • Molecular Weight : 148.16 g/mol
  • IUPAC Name : 3-(methoxymethoxy)propanoic acid

The biological activity of MMPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules.

Potential Mechanisms:

  • Enzyme Inhibition : MMPA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that MMPA exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

Preliminary investigations suggest that MMPA may possess anticancer activity. It has been evaluated in vitro for its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the Minimum Inhibitory Concentration (MIC) of MMPA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that MMPA had a significant inhibitory effect, particularly against Gram-positive bacteria.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Cytotoxicity in Cancer Cells :
    In a controlled laboratory setting, MMPA was tested on various cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited IC50 values indicating significant cytotoxicity.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of MMPA analogs to enhance its biological efficacy. Modifications to the methoxy groups have been explored to optimize antimicrobial and anticancer activities.

  • SAR Studies : Variations in alkyl chain length and functional group positioning have shown promising results in increasing potency against targeted pathogens and cancer cells.

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